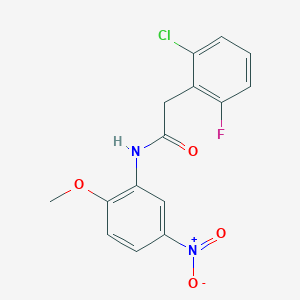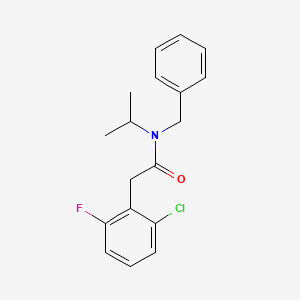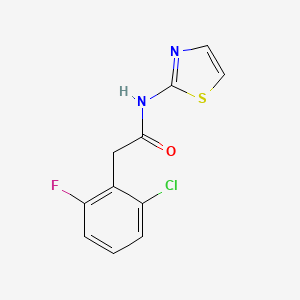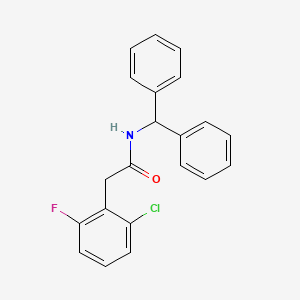
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide, also known as CF3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CF3 belongs to the class of amide compounds and is commonly used as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of bacteria and cancer cells. This compound has also been found to modulate the immune response, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory activity. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to its anticancer activity. This compound has been shown to have low toxicity, making it a potential candidate for therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide has several advantages for lab experiments. It is easy to synthesize, and its purity and yield can be easily monitored. This compound has been found to have low toxicity, making it safe for use in lab experiments. However, this compound has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. This compound is also relatively expensive, making it less accessible for some researchers.
Direcciones Futuras
There are several future directions for the research on 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of bacterial and fungal infections. This compound has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy and safety in clinical trials. Another area of interest is the development of this compound-based anticancer drugs. This compound has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to evaluate its potential as a cancer therapy. Finally, this compound can be used as a building block in organic synthesis, and further studies are needed to explore its potential applications in this field.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, this compound has some limitations, including its relatively high cost and the need for further studies to elucidate its mechanism of action. There are several future directions for the research on this compound, including the development of this compound-based drugs for the treatment of bacterial and fungal infections and the development of this compound-based anticancer drugs.
Aplicaciones Científicas De Investigación
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities. This compound has shown promising results in the treatment of bacterial infections, such as methicillin-resistant Staphylococcus aureus (MRSA), and fungal infections, such as Candida albicans. This compound has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O4/c1-23-14-6-5-9(19(21)22)7-13(14)18-15(20)8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUXIWJBHMOUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B3485258.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B3485266.png)
![2-({4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B3485267.png)
![3-[(2-ethylbutanoyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B3485286.png)
![N-(5-chloro-2-methoxyphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B3485293.png)

![1-[(2-chloro-6-fluorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B3485305.png)

![1-benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B3485323.png)

![1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3485336.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-methylpiperazine](/img/structure/B3485344.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3485346.png)
